4-Chloro-3-ethoxyaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

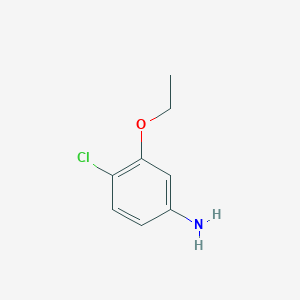

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQWIIGQFDFTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674586 | |

| Record name | 4-Chloro-3-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852854-42-3 | |

| Record name | 4-Chloro-3-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-ethoxyaniline: A Key Intermediate in Modern Chemistry

This guide provides a comprehensive technical overview of 4-Chloro-3-ethoxyaniline, a substituted aniline that serves as a critical building block in various sectors, most notably in pharmaceutical research and development. We will delve into its fundamental chemical properties, logical synthesis pathways, and its significant role as a precursor to advanced therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Profile

This compound, also known by its IUPAC name (4-chloro-3-ethoxyphenyl)amine, is an aromatic amine whose structural features—a chloro group and an ethoxy group on the aniline ring—make it a versatile reagent for organic synthesis.[1] These substitutions influence the reactivity of the aromatic ring and the nucleophilicity of the amino group, allowing for its strategic incorporation into more complex molecules.

| Property | Value for this compound | Comparative Data |

| Molecular Formula | C₈H₁₀ClNO[1][2] | - |

| Molecular Weight | 171.6 g/mol [1] | - |

| CAS Number | 852854-42-3[1][2] | - |

| Appearance | No data available (likely a solid or liquid) | 4-Chloro-3-methoxyaniline: White/off-white powder.[3] 4-Chloroaniline: White or pale yellow solid.[4] |

| Melting Point | No data available | 4-Chloro-3-methoxyaniline: 78 - 81 °C.[3] 4-Chloroaniline: 69.5 °C.[4] |

| Boiling Point | No data available | 4-Ethoxyaniline: 250 °C.[5] 4-Chloroaniline: 232.2 °C.[6] |

| Solubility | No data available | 4-Chloroaniline is soluble in organic solvents and hot water, with limited solubility in cold water.[6] |

Strategic Synthesis of this compound

The most logical and widely practiced method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This transformation is efficient, high-yielding, and a cornerstone of industrial organic synthesis. The synthesis of this compound follows this trusted pathway, starting from its nitro precursor, 4-chloro-3-ethoxy-1-nitrobenzene.

Synthesis Workflow Diagram

The diagram below illustrates the straightforward, single-step reduction process.

Caption: A diagram of the catalytic hydrogenation workflow.

Self-Validating Experimental Protocol

This protocol is based on established methods for the reduction of nitroaromatic compounds. The successful synthesis is validated by the consumption of the starting material (monitored by Thin Layer Chromatography) and the isolation of a product with the expected molecular weight.

Objective: To synthesize this compound via catalytic hydrogenation of 4-chloro-3-ethoxy-1-nitrobenzene.

Materials:

-

4-chloro-3-ethoxy-1-nitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%)

-

Ethanol (or Methanol), reagent grade

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration setup (e.g., Buchner funnel with Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.

-

Charging the Reactor: To the reactor vessel, add 4-chloro-3-ethoxy-1-nitrobenzene. Add a sufficient volume of ethanol to fully dissolve the starting material and create a stirrable slurry with the catalyst.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Causality Note: Pd/C is a highly efficient and reusable catalyst for hydrogenation. It provides a high surface area for the reaction to occur, significantly increasing the reaction rate.

-

Sealing and Purging: Seal the reactor. Purge the system again with inert gas before introducing hydrogen. This step is critical to prevent the formation of explosive mixtures of hydrogen and air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but this may require optimization). Begin stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Expertise Insight: The reaction is exothermic. Monitoring the temperature and hydrogen uptake is crucial. A drop in pressure indicates hydrogen consumption and reaction progress.

-

Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by taking a small aliquot (after safely depressurizing and purging the reactor) and analyzing it via Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Trustworthiness Check: Complete removal of the pyrophoric palladium catalyst is essential for safety and product purity.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The remaining residue is the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if a higher purity is required for subsequent applications.

Application in Drug Development: A Precursor to Hepatitis B and D Entry Inhibitors

A significant and high-value application of this compound is in the synthesis of inhibitors targeting the Sodium Taurocholate Co-transporting Polypeptide (NTCP).

The Role of NTCP in Viral Hepatitis

NTCP (gene symbol SLC10A1) is a protein primarily found on the surface of liver cells (hepatocytes). Its main physiological role is to transport bile acids from the blood into the liver.[7][8] However, this protein has been identified as the high-affinity entry receptor for both the Hepatitis B Virus (HBV) and its satellite, the Hepatitis D Virus (HDV).[7][9] The virus essentially hijacks NTCP to gain entry into hepatocytes, initiating infection.[10] Therefore, blocking this interaction with a small molecule inhibitor is a promising therapeutic strategy to prevent viral entry and treat chronic HBV and HDV infections.[9]

Mechanism of NTCP Inhibition

The diagram below outlines the mechanism of HBV entry and how NTCP inhibitors intervene.

Caption: HBV entry via NTCP and its blockage by an inhibitor.

Role of this compound in Synthesizing Inhibitors

Substituted anilines are crucial starting materials for creating libraries of potential drug candidates. In the context of NTCP inhibitors, this compound can be used to synthesize novel benzamide analogues.[11] The amino group of the aniline is readily acylated by a substituted benzoic acid or acyl chloride to form a stable amide bond, which is a common structural motif in many approved drugs.

The specific chloro and ethoxy substituents on the aniline ring provide a unique electronic and steric profile that can be fine-tuned to optimize the molecule's binding affinity to the NTCP receptor, as well as its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Other Industrial Applications

Beyond its critical role in pharmaceuticals, this compound is also a valuable intermediate in other chemical industries:

-

Dye and Pigment Synthesis: Like many anilines, it serves as a precursor in the manufacturing of azo dyes and pigments used in textiles and printing inks.[2] The amino group can be diazotized and coupled with other aromatic compounds to produce vibrant and stable colorants.

-

Agrochemicals: The molecule can be incorporated into the structure of certain herbicides and pesticides, where the substituted aniline moiety is essential for the compound's biological activity.[2]

Safety and Handling Protocols

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound (CAS 852854-42-3) is not widely available. The following guidelines are based on safety data for structurally analogous compounds such as 4-Chloro-3-methoxyaniline and 4-Chloroaniline.[3][4] This information should be used as a general guide, and a comprehensive risk assessment should be performed before handling this chemical.

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, use a certified respirator.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3]

-

Store locked up or in an area accessible only to qualified personnel.

-

-

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Do not induce vomiting.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular structure and formula. Its value is particularly evident in the field of drug discovery, where it serves as a key building block for the synthesis of novel NTCP inhibitors, offering a modern therapeutic approach for chronic Hepatitis B and D. While its direct physical properties are not extensively documented, its synthesis is achievable through robust and well-understood chemical reductions. Proper handling, guided by the safety profiles of analogous compounds, is essential for its safe and effective use in research and manufacturing.

References

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro [frontiersin.org]

- 9. Discovery of a novel sodium taurocholate cotransporting polypeptide (NTCP) inhibitor: Design, synthesis, and anti-proliferative activities [ccspublishing.org.cn]

- 10. Taurochotine Drug Design as Sodium Taurocholate Co-Transporting Polypeptide (NTCP) Inhibitor for HBV Treatment, in Silico Approach | Scholars Middle East Publishers [saudijournals.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-3-ethoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-ethoxyaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structure, featuring a chloro, an ethoxy, and an amino group on a benzene ring, imparts specific reactivity that makes it a valuable intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound, along with insights into its synthesis and applications, to support researchers and professionals in its effective and safe utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for analytical purposes. While experimental data for some properties are limited, a combination of available information and predicted values provides a detailed profile of this compound.

| Property | Value | Source |

| CAS Number | 852854-42-3 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.6 g/mol | [1][2] |

| Appearance | Predicted: Solid | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Predicted to be soluble in organic solvents such as methanol and DMSO. | Inferred from related compounds[3] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The amino group is a nucleophilic site and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. The electron-donating ethoxy group and the electron-withdrawing chloro group influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Synthesis Pathway

A common synthetic route to this compound likely involves the reduction of a corresponding nitroaromatic precursor. This widely used industrial method for preparing anilines offers high yields and purity.

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: Synthesis via Reduction of a Nitroaromatic Precursor

This protocol describes a general method for the synthesis of substituted anilines by the reduction of the corresponding nitro compound.

Materials:

-

1-Chloro-2-ethoxy-4-nitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder in a mixture of ethanol and water.

-

Add a small amount of concentrated hydrochloric acid to activate the iron.

-

Heat the mixture to reflux.

-

Add a solution of 1-Chloro-2-ethoxy-4-nitrobenzene in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Filter the mixture to remove the iron salts.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Spectral Analysis

Spectral data is crucial for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely available, predicted data and analysis of related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), and the amino group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, ethoxy, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain of the ethoxy group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (171.6 g/mol ). The fragmentation pattern will likely involve the loss of the ethoxy group, the chloro atom, and other characteristic fragments of substituted anilines. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for chlorine-containing fragments.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various target molecules in different industries.

-

Dyes and Pigments: It is used in the manufacturing of azo dyes and pigments for textiles and printing inks.[2][4] Its structure allows for the formation of stable and colored compounds.[2]

-

Pharmaceuticals: As a substituted aniline, it serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The functional groups on the molecule can be modified to create compounds with desired biological activities.

-

Agrochemicals: It is also employed in the production of certain pesticides and herbicides.

Caption: Key application areas of this compound.

Safety and Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, safety precautions should be based on data for structurally similar compounds, such as 4-chloroaniline and other substituted anilines. These compounds are generally toxic and require careful handling.

Potential Hazards:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: May cause skin and eye irritation.[6]

-

Carcinogenicity: Some chloroanilines are considered to be possibly carcinogenic to humans.[5]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[7]

-

Handling: Avoid breathing dust, vapor, mist, or gas. Do not ingest. Wash thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes.[6]

-

If inhaled: Move to fresh air.[6]

-

If swallowed: Immediately call a poison center or doctor.[7]

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. While a comprehensive set of experimental data for this specific compound is not yet available, this guide provides a detailed overview based on existing information and predictions for related structures. Researchers and professionals should exercise caution and adhere to strict safety protocols when handling this compound, drawing guidance from the safety profiles of similar anilines. Further research to fully characterize the physical, chemical, and toxicological properties of this compound will be invaluable for its broader and safer application.

References

Introduction: The Critical Role of Solubility in Process Chemistry

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-ethoxyaniline in Common Organic Solvents

This compound is a substituted aniline that serves as a valuable intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its molecular architecture, featuring an aromatic ring substituted with a chloro, an ethoxy, and an amino group, provides a versatile scaffold for synthetic transformations. However, the successful execution of these syntheses—from reaction kinetics to purification and final formulation—is fundamentally governed by the compound's solubility in various organic media.

For the process chemist or drug development professional, a comprehensive understanding of solubility is not merely academic; it is a cornerstone of process optimization, enabling rational solvent selection for reactions, efficient purification via crystallization, and the development of stable formulations. This guide provides a deep dive into the theoretical principles governing the solubility of this compound, a robust experimental protocol for its quantitative determination, and a predictive analysis of its behavior in common organic solvents.

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of this compound is dictated by its molecular structure (Figure 1). The key functional groups and their contributions to intermolecular forces are:

-

Amino Group (-NH₂): This is a polar group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This feature is a primary driver of solubility in protic and other hydrogen-bond-accepting solvents.

-

Ethoxy Group (-OCH₂CH₃): The ether linkage introduces polarity and a hydrogen bond acceptor site (the oxygen atom). While the ethyl chain adds some nonpolar character, the overall effect of the ethoxy group is an enhancement of polarity compared to a simple alkyl group.

-

Chloro Group (-Cl): As an electronegative atom, chlorine introduces a dipole moment, contributing to the molecule's overall polarity and enabling dipole-dipole interactions.

-

Aromatic Ring: The benzene ring is inherently nonpolar and can participate in π-π stacking and van der Waals interactions, favoring solubility in nonpolar aromatic solvents.

The molecule thus possesses a mixed character: a polar "head" (amino and ethoxy groups) and a larger, more nonpolar "body" (the substituted benzene ring). This duality suggests that its solubility will be highly dependent on the specific nature of the solvent.

Caption: Chemical Structure of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational qualitative tool for predicting solubility.[3] This means substances with similar intermolecular forces are more likely to be miscible. A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from nonpolar van der Waals forces.

-

δP (Polar): Energy from polar dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.[4]

Two substances are likely to be soluble if their HSP values are close, meaning the distance (Ra) between them in the three-dimensional Hansen space is small.[5] While the specific HSP values for this compound are not published, we can predict its solubility based on the properties of common solvents.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound. These predictions are based on the structural analysis and theoretical principles discussed. Note: This table is for guidance and should be validated by experimental measurement as described in the following section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents are strong hydrogen bond donors and acceptors, readily interacting with the compound's amino and ethoxy groups. The relatively small alkyl chains do not significantly hinder solvation. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions.[6][7] Their polarity is well-matched to the solute, though the lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions with the C-Cl bond of the solute. Their ability to solvate the highly polar amino group is limited, resulting in moderate solubility. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of these solvents can interact favorably with the benzene ring of the solute via π-π stacking. However, their nonpolar nature makes them poor solvents for the polar functional groups. |

| Nonpolar | Hexane, Heptane | Low | These aliphatic hydrocarbon solvents only interact through weak van der Waals forces. The energy required to break the solute-solute interactions (especially hydrogen bonds) is not compensated by solute-solvent interactions. |

A Validated Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique.[8][9] The principles of this method are aligned with international standards such as the OECD Guideline 105 for testing chemicals, which ensures reliability and reproducibility.[10][11][12]

Core Principle

The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the solute in the clear, saturated supernatant is then measured using a suitable analytical technique.

Required Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Thermostatic shaker or orbital incubator capable of maintaining temperature ±0.5 °C

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~100 mg of solid to 5 mL of each test solvent.

-

Equilibration: Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the thermostatic bath for several hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. The filter removes any remaining microscopic particles. Causality Check: Using a filter of a material compatible with the solvent (e.g., PTFE for most organic solvents) is critical to prevent contamination or filter degradation.

-

Quantification: Dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated analytical method, such as HPLC-UV. The presence of the aromatic ring provides a strong chromophore suitable for UV detection.

-

Calculation: The solubility (S), typically expressed in mg/mL or mol/L, is calculated from the measured concentration, taking into account the dilution factor.

Caption: Experimental workflow for solubility determination.

Logical Framework: From Structure to Application

The practical application of solubility data is rooted in a logical progression from the molecule's fundamental properties. Understanding these relationships is key to troubleshooting and process innovation.

Caption: Logical relationships in solubility science.

Conclusion

While comprehensive public data on the solubility of this compound is limited, a robust predictive framework can be established based on its molecular structure and the principles of intermolecular forces. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar aliphatic solvents. This guide provides the theoretical foundation and a detailed, validated experimental protocol required for researchers to quantitatively determine the solubility in any solvent system of interest. Such empirical data is indispensable for the efficient and scalable use of this important chemical intermediate in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

IUPAC name and synonyms for 4-Chloro-3-ethoxyaniline

An In-depth Technical Guide to 4-Chloro-3-ethoxyaniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications. We will delve into its chemical identity, synthesis protocols, reactivity, and critical safety considerations, grounding all information in established scientific principles and authoritative data.

Core Chemical Identity and Nomenclature

This compound is a substituted aromatic amine whose structural characteristics—a chloro group and an ethoxy group on the aniline ring—make it a versatile precursor in various synthetic applications.

IUPAC Name and Synonyms

-

Systematic IUPAC Name : this compound

-

Common Synonyms : (4-chloro-3-ethoxyphenyl)amine[1]

Key Chemical Identifiers

A summary of the essential identifiers for this compound is presented in the table below. These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 852854-42-3 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [2] |

| MDL Number | MFCD11053831 | [2] |

Physicochemical Properties and Handling

The physical state and solubility of this compound dictate its handling and storage requirements. While specific experimental data for this exact compound is sparse, properties can be inferred from closely related analogues like 4-Chloro-3-methoxyaniline.

-

Appearance : Expected to be a white to off-white or brown crystalline solid, similar to its methoxy analogue.[3]

-

Solubility : Its structure suggests moderate solubility in nonpolar organic solvents and limited solubility in water.

-

Storage : For optimal stability, the compound should be stored in a dry, sealed container at 2-8°C, protected from light.[2]

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes may exist, a common and reliable method for preparing substituted anilines is the catalytic reduction of the corresponding nitro compound. This approach is widely documented for analogous structures and offers high yields and purity.[4][5][6]

Causality of the Synthetic Choice

The choice of catalytic hydrogenation of 4-chloro-3-ethoxynitrobenzene is based on its efficiency and selectivity. The nitro group is readily reduced to an amine under standard hydrogenation conditions (e.g., using catalysts like Palladium on carbon or Platinum) without affecting the chloro or ethoxy substituents on the aromatic ring. This method is a cornerstone of industrial and laboratory synthesis for its reliability and scalability.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound from 4-chloro-3-ethoxynitrobenzene.

Materials:

-

4-chloro-3-ethoxynitrobenzene (starting material)

-

Palladium on Carbon (Pd/C, 10% w/w), or alternative catalyst like Pt/C

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (for filtration)

Procedure:

-

Reactor Setup : In a hydrogenation vessel (e.g., a Parr shaker), dissolve 4-chloro-3-ethoxynitrobenzene in a suitable solvent like ethanol.

-

Catalyst Addition : Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation : Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 3-4 atm) and begin vigorous agitation.

-

Reaction Monitoring : The reaction is exothermic. Monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material.

-

Catalyst Removal : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis & Purification Workflow.

Chemical Reactivity and Core Applications

The utility of this compound stems from the combined electronic effects of its substituents. The nucleophilic amino group is the primary site of reaction, while the electron-donating ethoxy group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring, making it a highly adaptable reagent.

Key Applications

This compound is primarily used as a versatile intermediate in several industrial sectors.

-

Dyes and Pigments : It is a crucial building block for synthesizing azo dyes and pigments, especially for disperse dyes used in textiles and printing inks.[2] Its structure allows for the creation of stable colorants with excellent fastness properties through diazotization and coupling reactions.[2]

-

Pharmaceuticals : As a substituted aniline, it serves as a valuable starting material in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of chlorine is a common feature in many FDA-approved drugs, making chloro-anilines attractive scaffolds for drug discovery programs aimed at developing novel therapeutics.[7][8]

-

Agrochemicals : The molecule is also employed in the development of pesticides and herbicides, where the substituted aniline core can be incorporated into larger, biologically active molecules.[2]

Application Pathway Diagram

Caption: Figure 2: Major Application Pathways.

Safety, Handling, and Toxicology

Substituted anilines, particularly chlorinated ones, require careful handling due to their potential toxicity. The following information is based on data for closely related compounds like 4-chloroaniline and should be treated as a guideline. Always consult the specific Material Safety Data Sheet (MSDS) for this compound before handling.

Hazard Identification (based on analogous compounds)

-

Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[9][10]

-

Skin Sensitization : May cause an allergic skin reaction.[9]

-

Carcinogenicity : May cause cancer (classification for 4-chloroaniline).[9]

-

Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[9]

Recommended Handling and Protective Measures

-

Engineering Controls : Always work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10][11]

-

Hygiene : Wash hands and skin thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[10] Contaminated work clothing should not be allowed out of the workplace.[9]

First Aid Procedures

-

Inhalation : Move the person to fresh air. If breathing has stopped, apply artificial respiration and seek immediate medical attention.[9]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Call a physician.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]

-

Ingestion : If swallowed, give two glasses of water to drink. Do NOT induce vomiting. Seek immediate medical attention.[9][10]

References

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-Chloro-3-methoxyaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]

- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

A Technical Guide to High-Purity 4-Chloro-3-ethoxyaniline: From Sourcing to Quality Control

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. This guide provides an in-depth technical overview of 4-Chloro-3-ethoxyaniline, a key building block in the synthesis of various high-value molecules. We will explore its commercial availability, discuss potential synthetic and purification strategies, and detail rigorous analytical methodologies for ensuring high purity, a critical factor for successful research and development.

Introduction to this compound

This compound, with the molecular formula C₈H₁₀ClNO, is a substituted aniline that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a chloro group and an ethoxy group on the aniline ring, provides a unique combination of electronic and steric properties that are leveraged in the development of pharmaceuticals, agrochemicals, and specialized dyes and pigments.[2] The precise positioning of these functional groups allows for regioselective reactions, making it a valuable precursor for complex molecular architectures. In the context of drug discovery, chloro-containing compounds are integral to a significant portion of FDA-approved drugs, highlighting the importance of halogenated intermediates like this compound.[3][4]

Commercial Sourcing and Availability

High-purity this compound is available from a select number of chemical suppliers who specialize in research chemicals and biochemicals. When sourcing this compound, it is crucial to consider not only the listed purity but also the supplier's quality control documentation, such as a Certificate of Analysis (CoA).

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | 852854-42-3 | C₈H₁₀ClNO | 171.6 g/mol | Offered as a biochemical for research purposes.[1] |

| MySkinRecipes | 852854-42-3 | C₈H₁₀ClNO | 171.62 g/mol | Primarily listed as an intermediate for azo dyes and pigments.[2] |

| CHIRALEN | 852854-42-3 | C₈H₁₀ClNO | - | Research and development supplier. |

Note: The availability and specifications of this compound may vary. It is recommended to contact suppliers directly for the most current information.

For comparison, the closely related compound, 4-Chloro-3-methoxyaniline, is more widely available from suppliers such as TCI America, Simson Pharma, and NINGBO INNO PHARMCHEM CO.,LTD., often with purities of 98% or higher.[5][6][7] This suggests that the synthesis and purification of such substituted anilines are well-established processes.

Synthetic Pathways and Considerations

While specific, detailed synthetic procedures for this compound are not abundant in readily available literature, a common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. A plausible synthetic route would involve the catalytic hydrogenation of 1-chloro-2-ethoxy-4-nitrobenzene.

A process for a similar compound, 4-chloro-2,5-dimethoxyaniline, involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen gas with a platinum-on-carbon (Pt/C) catalyst in a solvent like xylene at elevated temperatures and pressures.[8] This approach can be adapted for the synthesis of this compound.

Key considerations for synthesis include:

-

Catalyst Selection: Palladium or platinum on carbon are common choices for nitro group reductions. The choice of catalyst can influence reaction kinetics and selectivity.

-

Reaction Conditions: Temperature, pressure, and solvent must be carefully optimized to ensure complete conversion and minimize side reactions.

-

Workup Procedure: After the reaction, the catalyst is typically removed by filtration, and the product is isolated from the solvent. An aqueous workup may be necessary to remove any inorganic byproducts.

Purification to High-Purity Grade

Achieving high purity is critical for applications in drug development, where even trace impurities can have significant impacts on biological activity and safety. The primary impurities in synthesized this compound are likely to be unreacted starting material, isomeric byproducts, and products of side reactions. A multi-step purification strategy is often necessary.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is crucial and should be determined experimentally. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

-

Solvent Screening: Test the solubility of the crude this compound in a variety of solvents (e.g., ethanol, methanol, isopropanol, toluene, hexanes, and mixtures thereof) at room temperature and at their boiling points.

-

Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Flash Chromatography

For non-crystalline products or when recrystallization is ineffective, flash chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Experimental Protocol: Flash Chromatography

-

Stationary Phase: Prepare a column packed with silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is loaded onto the top of the column.

-

Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from its impurities.

-

Elution: Pass the mobile phase through the column under positive pressure, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

The following diagram illustrates a general workflow for the purification of synthesized this compound.

Caption: Purification workflow for this compound.

Analytical Methods for Purity Assessment

Rigorous analytical testing is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques should be employed. For pharmaceutical development, a purity of ≥99.5% as determined by HPLC is often a requirement.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying the purity of non-volatile compounds.[9]

Experimental Protocol: HPLC Analysis

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically suitable.[9]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[9]

-

Detection: A Diode Array Detector (DAD) or a UV detector set at an appropriate wavelength (e.g., 254 nm) can be used.[9]

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute it to a concentration of approximately 0.1 mg/mL for injection.[9]

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides both retention time data for quantification and mass spectral data for structural confirmation.[10][11]

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[9]

-

Column: A capillary column with a non-polar or medium-polarity stationary phase.

-

Carrier Gas: Helium or hydrogen is commonly used.[9]

-

Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Analysis: The identity of the main peak can be confirmed by comparing its mass spectrum to a reference library. Purity is assessed by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment.[9]

Experimental Protocol: NMR Analysis

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.[9]

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The purity can be evaluated by comparing the integrals of the signals corresponding to the main compound with those of any impurities. The presence of unexpected signals may indicate the presence of impurities.[9]

| Analytical Technique | Principle | Information Provided | Common Use |

| HPLC | Differential partitioning between stationary and mobile phases.[9] | Quantitative purity, detection of non-volatile impurities. | Primary method for purity assessment. |

| GC-MS | Separation of volatile compounds followed by mass-based detection.[9] | Quantitative purity, identification of volatile impurities, structural confirmation. | Orthogonal method to HPLC for purity confirmation. |

| NMR | Magnetic properties of atomic nuclei.[9] | Detailed structural information, qualitative and quantitative purity assessment. | Structural elucidation and confirmation. |

The following diagram illustrates a typical analytical workflow for the quality control of high-purity this compound.

Caption: Analytical workflow for quality control.

Safety and Handling

Substituted anilines should be handled with care, as they can be toxic if swallowed, in contact with skin, or if inhaled.[12] They may also cause serious eye irritation and skin sensitization.[13] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and handling procedures.

Conclusion

High-purity this compound is a valuable chemical intermediate with significant potential in drug discovery and other areas of chemical synthesis. Ensuring its purity is a critical step that requires careful sourcing, potentially multi-step purification, and rigorous analytical characterization. By employing the strategies and methodologies outlined in this guide, researchers and drug development professionals can be confident in the quality of their starting materials, paving the way for more reliable and reproducible scientific outcomes.

References

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 4-Chloro-3-methoxyaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 4-Chloro-3-methoxyaniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Chloroaniline - analysis - Analytice [analytice.com]

- 12. fishersci.com [fishersci.com]

- 13. cpachem.com [cpachem.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines

4-Chloro-3-ethoxyaniline is a valuable substituted aniline that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring a chlorine atom and an ethoxy group on the aniline ring, makes it a versatile building block in the pharmaceutical, agrochemical, and dye industries.[1][2] The presence of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecules with desired biological or chemical properties.[1] In the pharmaceutical sector, chloro-containing compounds are integral to a significant number of FDA-approved drugs, highlighting the importance of intermediates like this compound in drug discovery and development.[3] This guide provides an in-depth exploration of the foundational literature and synthetic pathways for the preparation of this compound, with a focus on practical, efficient, and chemoselective methodologies.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely applicable synthetic route to this compound involves a two-step sequence. This strategy begins with the formation of a nitroaromatic precursor, which is then subjected to a selective reduction of the nitro group to yield the target aniline. This approach is favored due to the ready availability of starting materials and the high efficiency of the individual transformations.

Caption: Overall two-step synthesis strategy for this compound.

Part 1: Synthesis of the Nitroaromatic Precursor: 4-Chloro-3-ethoxy-1-nitrobenzene

The key intermediate for the synthesis of this compound is 4-chloro-3-ethoxy-1-nitrobenzene. This precursor is most efficiently prepared via a Williamson ether synthesis, a robust and well-established method for forming ethers.[4][5]

Reaction Pathway: Williamson Ether Synthesis

The synthesis starts from the commercially available 4-chloro-3-nitrophenol. This phenol is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in an SN2 reaction to form the desired ether.[5]

Caption: Williamson ether synthesis of 4-chloro-3-ethoxy-1-nitrobenzene.

Experimental Protocol: Williamson Ether Synthesis

The following is a generalized, yet detailed, protocol for the synthesis of 4-chloro-3-ethoxy-1-nitrobenzene based on the principles of the Williamson ether synthesis.[6][7][8]

Materials:

-

4-Chloro-3-nitrophenol

-

Ethyl bromide (or ethyl iodide)

-

Sodium hydroxide (or potassium carbonate)

-

Acetone (or Dimethylformamide - DMF)

-

Water

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

6M Hydrochloric acid

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrophenol in a suitable solvent such as acetone or DMF.

-

Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature until the phenol is completely deprotonated to form the corresponding phenoxide. Gentle heating may be applied to facilitate dissolution.[6]

-

Alkylation: To the stirred solution, add a slight excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl bromide).

-

Heat the reaction mixture to reflux and maintain the temperature for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off.

-

Pour the filtrate into a separatory funnel containing water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-chloro-3-ethoxy-1-nitrobenzene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary:

| Parameter | Condition | Rationale |

| Base | NaOH, K₂CO₃ | Strong enough to deprotonate the phenol, but mild enough to avoid side reactions. |

| Solvent | Acetone, DMF | Polar aprotic solvents that facilitate the SN2 reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Work-up | Aqueous extraction | To remove inorganic salts and unreacted starting materials. |

Part 2: Chemoselective Reduction of the Nitro Group

The final and critical step in the synthesis of this compound is the selective reduction of the nitro group in 4-chloro-3-ethoxy-1-nitrobenzene. The primary challenge in this step is to achieve complete reduction of the nitro group without affecting the chloro and ethoxy functionalities on the aromatic ring. Several methods are available for this transformation, with catalytic hydrogenation being one of the most efficient and clean options.[9][10][11]

Reaction Pathway: Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst to reduce the nitro group to an amine. This method is highly chemoselective and generally produces high yields of the desired product with minimal side reactions.[12][13]

Caption: Catalytic hydrogenation of 4-chloro-3-ethoxy-1-nitrobenzene.

Experimental Protocol: Catalytic Hydrogenation

The following protocol outlines a general procedure for the catalytic hydrogenation of 4-chloro-3-ethoxy-1-nitrobenzene.

Materials:

-

4-Chloro-3-ethoxy-1-nitrobenzene

-

Palladium on carbon (Pd/C, 5% or 10%) or Platinum on carbon (Pt/C)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas source

-

Parr hydrogenator or a similar hydrogenation apparatus

Procedure:

-

Setup: In a pressure-resistant hydrogenation vessel (e.g., a Parr bottle), dissolve 4-chloro-3-ethoxy-1-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.

-

Carefully add the catalyst (typically 1-5 mol% of Pd/C) to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Hydrogenation: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Agitate the mixture vigorously (e.g., by shaking or stirring) at room temperature or with gentle heating.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The product can be purified by recrystallization or column chromatography if necessary.

Alternative Reduction Methods:

While catalytic hydrogenation is a preferred method, other chemical reduction methods can also be employed, especially if hydrogenation equipment is not available. These methods often involve the use of metals in acidic or neutral media.[14][15][16][17]

| Reagent System | Conditions | Advantages | Disadvantages |

| Fe / Acetic Acid | Reflux | Inexpensive, effective | Requires stoichiometric amounts of iron, acidic work-up |

| SnCl₂ / HCl | Room Temp. or gentle heat | Mild conditions | Stoichiometric tin salts produced as waste |

| Sodium Sulfide (Na₂S) | Aqueous solution, heat | Can be selective | Can produce sulfur-containing byproducts |

| Zinc / NH₄Cl | Aqueous media, Room Temp. | Green, mild conditions | Requires stoichiometric zinc |

Conclusion

The synthesis of this compound is a well-defined process that relies on two fundamental organic transformations: Williamson ether synthesis and the reduction of a nitroaromatic compound. By carefully selecting the appropriate reagents and reaction conditions, high yields of the target molecule can be achieved. The methodologies presented in this guide are robust and can be adapted for both laboratory-scale synthesis and larger-scale production. As a key intermediate, the efficient synthesis of this compound is crucial for the continued development of new pharmaceuticals, agrochemicals, and dyes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]

- 15. Chemoselective reductions of nitroaromatics in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.ed.ac.uk [research.ed.ac.uk]

Methodological & Application

Application Notes and Protocols: 4-Chloro-3-ethoxyaniline as a Versatile Building Block in Organic Synthesis

Abstract

Substituted anilines are foundational scaffolds in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. 4-Chloro-3-ethoxyaniline (CAS 852854-42-3), with its distinct trifunctional substitution pattern, presents a unique and highly versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and strategic applications. We offer detailed, field-tested protocols for its incorporation into high-value compounds such as kinase inhibitors and medicinally relevant heterocyclic systems, demonstrating its utility for researchers, medicinal chemists, and process development professionals.

Introduction: The Strategic Value of this compound

This compound is an aromatic amine distinguished by a unique constellation of substituents on the phenyl ring. The interplay between the nucleophilic amino group (-NH₂), the electron-donating ethoxy group (-OCH₂CH₃), and the electron-withdrawing chloro group (-Cl) governs its reactivity and imparts significant synthetic potential.

-

The Amino Group: Serves as a primary nucleophile, a directing group for electrophilic aromatic substitution, and a key hydrogen-bond donor in biologically active molecules.

-

The Ethoxy Group: A moderately activating, ortho-, para-directing group that enhances the electron density of the ring and provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic properties of drug candidates.

-

The Chloro Group: A deactivating, ortho-, para-directing group that offers a site for nucleophilic aromatic substitution or, more commonly, a handle for transition-metal-catalyzed cross-coupling reactions. Its presence also contributes to the overall electronic and steric profile of the molecule.

This specific arrangement makes this compound an ideal starting material for building molecules where control over substitution patterns is critical, such as in the synthesis of kinase inhibitors, agrochemicals, and functional dyes[1][2].

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

Key Properties

| Property | Value | Source |

| CAS Number | 852854-42-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀ClNO | [1][3] |

| Molecular Weight | 171.62 g/mol | [1][3] |

| Appearance | Varies; typically a solid | [2] |

| Purity | ≥95% (as commercially available) | [2][4] |

| Storage | 2-8°C, sealed, dry, light-proof | [1] |

Safety & Handling

Authoritative Insight: While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structure is closely related to other chloroanilines and substituted anilines, which are known to be toxic. Therefore, stringent safety precautions are mandatory. Based on data for compounds like 4-chloroaniline and 4-chloro-3-methoxyaniline, the following hazards should be assumed[5][6][7][8]:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[5][6][8].

-

Carcinogenicity: May cause cancer. Classified as a possible human carcinogen by IARC (for 4-chloroaniline)[7][8].

-

Skin Sensitization: May cause an allergic skin reaction[5][8].

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects[5][8].

Mandatory Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical safety goggles or a face shield.

-

Waste Disposal: Dispose of all waste containing this compound in a dedicated, labeled hazardous waste container for chlorinated organic compounds, following institutional and local regulations.

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention[6][7].

Synthetic Accessibility & Core Reactivity

The utility of a building block is defined by both its ease of synthesis and its predictable reactivity.

Plausible Synthetic Route

This compound can be synthesized via a standard, multi-step sequence common for substituted anilines, typically starting from a commercially available chlorophenol. The key transformation is the reduction of a nitro group to an amine.

Causality: This pathway is logical because the Williamson ether synthesis is a robust method for forming the ethoxy group, and the subsequent reduction of the nitro group is a high-yielding and well-established transformation. The starting materials are readily accessible.

Application Focus 1: Synthesis of Quinazoline-Based Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Gefitinib and Erlotinib. This compound is an excellent precursor for the "anilino" portion of these molecules.

Expertise & Rationale: The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a chlorine) at the C4 position of the quinazoline core. The substituents on the aniline ring then occupy a key selectivity pocket in the ATP-binding site of the target kinase, influencing potency and selectivity[9][10][11]. The ethoxy and chloro groups of our building block can impart specific interactions and favorable physicochemical properties.

Protocol 1: Synthesis of a 4-(4-Chloro-3-ethoxyanilino)quinazoline Analog

This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction.

Materials:

-

This compound (1.0 eq)

-

4,7-Dichloroquinazoline (or similar activated quinazoline) (1.0 eq)

-

Isopropanol (or n-Butanol) as solvent

-

Diisopropylethylamine (DIPEA) (1.2 eq, optional, as HCl scavenger)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

TLC plates (silica gel), ethyl acetate/hexane mobile phase

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and 4,7-dichloroquinazoline (1.0 eq).

-

Add isopropanol to create a slurry (approx. 0.1 M concentration).

-

Causality: Isopropanol is a common solvent for these reactions as it has a suitable boiling point and solubilizes the reactants sufficiently. An acid scavenger like DIPEA can be added to neutralize the HCl generated, driving the reaction to completion, although heating alone is often sufficient.

-

Stir the mixture and heat to reflux (approx. 82°C for isopropanol).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting materials are consumed (typically 4-12 hours).

-

Once complete, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.

-

Filter the solid product and wash with cold isopropanol, then diethyl ether. Alternatively, if no precipitate forms, concentrate the solvent under reduced pressure.

-

Self-Validation: The crude product can be neutralized with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate or dichloromethane. The organic layer is then dried over Na₂SO₄, filtered, and concentrated.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product.

-

Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity. Purity should be >95% by HPLC.

Application Focus 2: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are another critical heterocyclic motif found in a wide range of pharmaceuticals, including proton pump inhibitors (e.g., Omeprazole) and anthelmintics[12][13]. The synthesis often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid[14][15]. By first introducing a nitro group ortho to the amine of this compound and then reducing it, we can form a suitable diamine precursor.

Protocol 2: Synthesis of a Substituted Benzimidazole

This protocol outlines a two-step process: nitration followed by reductive cyclization.

Part A: Nitration of an Acylated Precursor

-

Protect the Amine: React this compound with acetic anhydride to form the corresponding acetanilide. Rationale: This is crucial to prevent oxidation of the amine group under nitrating conditions and to control the regioselectivity of the nitration.

-

Dissolve the acetanilide in concentrated sulfuric acid at 0°C.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C. The primary product will be the nitro compound ortho to the directing amino group.

-

Pour the reaction mixture onto ice, collect the precipitated solid by filtration, and wash with water until neutral.

-

De-protect the Amine: Hydrolyze the acetyl group using aqueous HCl under reflux to yield 4-Chloro-5-ethoxy-2-nitroaniline.

Part B: Reductive Cyclization with an Aldehyde

-

Reduction of Nitro Group: Dissolve the 4-Chloro-5-ethoxy-2-nitroaniline (1.0 eq) from Part A in ethanol or methanol. Add a reducing agent such as SnCl₂·2H₂O (3-4 eq) and heat to reflux. This in-situ reduction generates the required ortho-phenylenediamine.

-

Condensation: After the reduction is complete (monitored by TLC), add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)[12]. Some modern methods utilize catalysts like supported gold nanoparticles under aerobic conditions[13].

-

Continue to heat the mixture at reflux for an additional 2-6 hours. The reaction involves the formation of a Schiff base followed by intramolecular cyclization and oxidation to the benzimidazole.

-

Work-up & Purification: Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent. Purify by recrystallization or column chromatography as described in Protocol 1.

Conclusion

This compound is a strategically functionalized building block with significant potential in modern synthetic chemistry. Its defined substitution pattern allows for the regioselective construction of complex molecules, particularly those with therapeutic relevance. The protocols provided herein serve as a validated starting point for chemists to harness the unique reactivity of this compound in the development of novel kinase inhibitors, heterocyclic scaffolds, and other high-value chemical entities. As with all chloroaniline derivatives, adherence to strict safety protocols is essential for its successful and responsible application in the research and development laboratory.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound, CasNo.852854-42-3 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]